N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-(thiophen-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the compound.Molecular Structure Analysis
The molecular formula of this compound is C19H20N2O. The InChI representation of the molecule isInChI=1S/C19H20N2O/c1-14-10-17-11-16 (8-9-18 (17)21 (14)2)13-20-19 (22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3, (H,20,22)
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Scientific Research Applications
Antitubercular Activity
A series of N-(aryl)-2-thiophen-2-ylacetamides, including compounds related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, were synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. Several compounds in this series showed promising activity, suggesting potential for the development of new treatments for multidrug-resistant tuberculosis (Lourenço et al., 2007).
Photochromic and Fluorescent Properties
Research has been conducted on asymmetric dihetarylethenes derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, demonstrating photochromic and fluorescent properties in solution. These properties are significant for developing materials with potential applications in optical data storage and photonic devices (Shepelenko et al., 2014).
Anticancer Activity
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, were synthesized and evaluated for their anticancer activity. Some of these compounds exhibited promising results against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).
Photostabilization of Polymers
New thiophene derivatives have been synthesized and investigated for their ability to reduce the photodegradation of poly(vinyl chloride) films. This suggests potential applications of these derivatives, including N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, in enhancing the durability of polymers against UV radiation (Balakit et al., 2015).
DNA-Binding Polymers
A water-soluble cationic polythiophene derivative, potentially related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, was synthesized and shown to bind DNA, forming polyplexes. This research provides insights into the use of such polymers as theranostic gene delivery vehicles (Carreon et al., 2014).
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-14-9-13(5-6-16(14)19(12)2)11-18-17(20)10-15-4-3-7-21-15/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLVSSBTFBAYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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